5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate
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Overview
Description
5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate is a chemical compound with the molecular formula C16H9Cl3N2O2 It is known for its unique structure, which combines a quinoline ring with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate typically involves the reaction of 5-chloro-8-quinolinol with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carbamate group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-quinolinyl N-(3,4-dichlorophenyl)carbamate: Similar structure but with additional chlorine atoms on the quinoline ring.
5,7-Dichloro-8-quinolinyl acetate: Another derivative with different functional groups.
Uniqueness
5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate is unique due to its specific combination of a quinoline ring and a carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
CAS No. |
21617-26-5 |
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Molecular Formula |
C16H9Cl3N2O2 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-11-5-6-14(15-10(11)2-1-7-20-15)23-16(22)21-9-3-4-12(18)13(19)8-9/h1-8H,(H,21,22) |
InChI Key |
ZOTDPZFBAABIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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